molecular formula C21H15N3OS B2735745 N-(5-phenyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 353467-92-2

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2735745
CAS RN: 353467-92-2
M. Wt: 357.43
InChI Key: JSCARFUSORLCLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-phenyl-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” is a compound that belongs to the 1,3,4-thiadiazole class of compounds . These compounds have gained prominence due to their wide variety of biological activities. They have been reported to exhibit potential antiglaucoma, anti-inflammatory, antitumor, antiulcer, antibacterial, antiviral, analgesic, antiepileptic, antifungal, and radioprotective properties .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves designing and synthesizing new compounds and evaluating their anticancer activity in vitro . The derivatives containing nitro group as an electron-withdrawing moiety and methoxy group as an electron-donating moiety were synthesized .


Molecular Structure Analysis

The molecular structure of “N-(5-phenyl-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectra .


Chemical Reactions Analysis

The chemical reactions involving “N-(5-phenyl-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” can be studied by analyzing the structure-activity relationship. For instance, compounds with a methoxy group as an electron-donating moiety rendered higher activity than a nitro group as an electron-withdrawing group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(5-phenyl-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” can be analyzed using various techniques such as IR spectroscopy, 1H NMR, 13C NMR, and mass spectra .

Scientific Research Applications

Carbonic Anhydrase Inhibition

One study explores the synthesis and characterization of metal complexes of heterocyclic sulfonamide derivatives, including N-(5-phenyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide, which exhibit strong carbonic anhydrase inhibitory properties. These complexes have been found to be very powerful inhibitors against human carbonic anhydrase isoenzymes, surpassing both the parent ligand and acetazolamide in effectiveness (Büyükkıdan et al., 2013).

Anticancer Activity

Another area of research involves the evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety as potent anticancer agents. These compounds, related to the structure of this compound, have shown significant anticancer activity in vitro against cell lines such as Hepatocellular carcinoma (HepG-2), with certain compounds exhibiting promising IC50 values (Gomha et al., 2017).

Fungicidal Activity

Research into N-(1,3,4-thiadiazolyl) thiazole carboxamides, closely related to this compound, demonstrates moderate fungicidal activity against tested fungi. Compounds with alkyl groups on the 1,3,4-thiadiazolyl ring displayed higher activity compared to those with aryl groups, indicating the potential for agricultural applications (Zi-lon, 2015).

Fluorescence Characteristics

A study on the synthesis and fluorescence characteristics of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes reveals a series of excellent photophysical properties, including large Stokes shifts and solid-state fluorescence. This research suggests applications in materials science and photonics (Zhang et al., 2017).

Antimicrobial Activity

A novel series of thiadiazole-enaminones, containing the 1,3,4-thiadiazole moiety, have shown promising antimicrobial activities against a variety of microorganisms. This includes new heterocyclic compounds derived from the simple phenyl substituted thiadiazole-enaminone, indicating potential applications in the development of new antimicrobial agents (Farghaly et al., 2011).

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives is generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases. Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .

Future Directions

The future directions in the research of 1,3,4-thiadiazole derivatives involve the discovery and development of new effective cancer therapies . There is a strong demand for new compounds that can act as more effective and reliable anticancer agents .

properties

IUPAC Name

4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3OS/c25-19(17-13-11-16(12-14-17)15-7-3-1-4-8-15)22-21-24-23-20(26-21)18-9-5-2-6-10-18/h1-14H,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCARFUSORLCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.